9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
CAS No.: 869069-40-9
Cat. No.: VC7706174
Molecular Formula: C20H17N5O3
Molecular Weight: 375.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869069-40-9 |
|---|---|
| Molecular Formula | C20H17N5O3 |
| Molecular Weight | 375.388 |
| IUPAC Name | 9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C20H17N5O3/c1-11-7-3-4-8-12(11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-9-5-6-10-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) |
| Standard InChI Key | BQNWHZJENFSFBQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N |
Introduction
"9-(2-Methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide" is a synthetic organic compound belonging to the purine family. This class of compounds is characterized by a fused heterocyclic structure containing pyrimidine and imidazole rings. The compound's unique substitution pattern, including methoxy and methylphenyl groups, contributes to its chemical properties, potential biological activities, and applications in medicinal chemistry.
Synthesis
The synthesis of "9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide" involves multi-step organic reactions that require precise control of conditions to achieve high yields and purity. Common steps include:
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Formation of the Purine Core: Starting from precursors like substituted ureas or guanidines.
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Functionalization: Introduction of methoxyphenyl and methylphenyl groups through electrophilic aromatic substitution or coupling reactions.
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Carboxamide Formation: Conversion of a precursor carboxylic acid to the carboxamide via amide bond formation.
Reaction conditions such as temperature, solvent choice, and catalysts are optimized to prevent side reactions and degradation.
Chemical Reactivity
This compound exhibits reactivity typical of purine derivatives:
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Hydrogen Bonding: The carboxamide group can participate in hydrogen bonding, influencing its solubility and biological interactions.
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Electrophilic/Nucleophilic Reactions: The oxo group at position 8 and the substituents on the purine ring enhance its ability to undergo substitution or addition reactions.
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Stability: The presence of electron-donating (methoxy) and electron-withdrawing groups modulates the electronic density on the purine ring.
Research Findings
While direct studies on "9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide" are sparse, related compounds provide insights into possible applications:
| Compound | Activity | Binding Energy (kcal/mol) |
|---|---|---|
| Substituted Purines (general examples) | Enzyme inhibition (e.g., xanthine oxidase) | -8.5 |
| Methoxy-substituted derivatives | Anti-inflammatory (COX/LOX inhibition) | -6.5 |
| Methyl-substituted purines | Antiviral activity | Variable |
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